Inecalcitol
Overview
Description
Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D . It is a small molecule that is currently being investigated for use in the treatment of prostate cancer, psoriasis, and hyperparathyroidism .
Synthesis Analysis
Hybrigenics, a French biopharmaceutical company, has filed a new patent application protecting a crucial step in the synthesis of orally active agonist inecalcitol . The improved chemical process will allow higher yields and lower costs for future industrial batches .Molecular Structure Analysis
Inecalcitol has a chemical formula of C26H40O3 . Its average molecular weight is 400.603 . The structure of Inecalcitol is unique due to the so-called “14-epimer” conformation of the vitamin D backbone .Chemical Reactions Analysis
Inecalcitol is a unique vitamin D3 analog and an orally active vitamin D receptor (VDR) agonist . It can induce cell apoptosis and has potent anticancer activities .Physical And Chemical Properties Analysis
Inecalcitol is a solid substance . It has a solubility of 100 mg/mL in DMSO when ultrasonicated . It should be stored at 4°C, protected from light, and sealed .Scientific Research Applications
Inecalcitol in Prostate Cancer
Inecalcitol has been extensively studied for its application in prostate cancer treatment. It is a unique vitamin D3 analog that has shown promise in inhibiting the growth of androgen-responsive prostate cancer. In a human prostate cancer model, inecalcitol demonstrated significant potency, being 11 times more effective than 1,25(OH)2D3 in inhibiting the growth of androgen-sensitive human prostate cancer LNCaP cells. It reduced the expression of transcription factor ETS variant 1 and serine/threonine protein kinase Pim-1, both upregulated in prostate cancer. These findings suggest that inecalcitol could be an effective treatment for androgen-responsive prostate cancer growth in vivo (Okamoto et al., 2012).
Inecalcitol in Combination Therapies for Prostate Cancer
Inecalcitol has been studied in combination with other cancer treatments. A phase I trial explored its combination with docetaxel-based chemotherapy in metastatic castration-resistant prostate cancer patients. The study found that high doses of inecalcitol were safely used in combination with docetaxel, showing encouraging prostate-specific antigen (PSA) response rates. This research indicates the potential for inecalcitol to be used in combination therapies for advanced prostate cancer (Medioni et al., 2014).
Inecalcitol in Breast Cancer Therapy
Research on inecalcitol's application in breast cancer therapy shows that it has the potential to be a therapeutic target. Studies have found that inecalcitol, compared to calcitriol, has significantly lower IC50 concentrations in breast cancer cell lines, indicating higher sensitivity and potency. Sensitivity to inecalcitol was higher invitamin D receptor (VDR)-positive compared to VDR-negative cell lines, as well as in estrogen receptor (ER)-positive compared to ER-negative cell lines. This suggests that inecalcitol could be an effective treatment for breast cancer, particularly in cells expressing ER and VDR. Due to its potent nature and low calcaemic potential, inecalcitol should be further investigated for breast cancer treatment (Murray et al., 2017).
Future Directions
Inecalcitol showed a favorable toxicity profile, with hypercalcemia only observed at a very high dose . It also shows encouraging PSA response . A randomized phase II study is planned . The future development of inecalcitol will be based upon molecular profiles to avoid late failures in the drug development process .
properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRMHMXKPQNGF-WNSNRMDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870084 | |
Record name | Inecalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inecalcitol is an analogue of calcitriol, the naturally active metabolite of vitamin D. Calcitriol and their analogues activate the vitamin D receptor (VDR). Vitamin D has a major role in regulating calcium absorption from the gut, storage in mineral form in the bones, and excretion by the kidney and effectively prevents rickets in infants. Vitamin D and calcitriol can cause hypercalcemia at high or frequently repeated doses; in turn, hypercalcemia can cause kidney toxicity by accumulation of calcium-containing micro-crystals and heart and muscle dysfunction by impairing contractions. [Hybrigenics Website] The mechanism of action is currently unknown, but it is proposed that inecalcitol exerts its superagonistic action through enhancing coactivator binding by the VDR. | |
Record name | Inecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Inecalcitol | |
CAS RN |
163217-09-2 | |
Record name | Inecalcitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Inecalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INECALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05FZV98342 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.